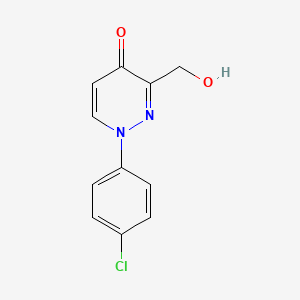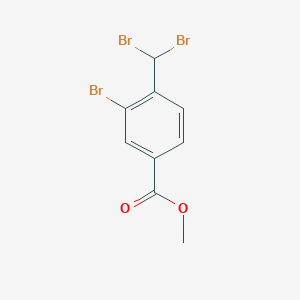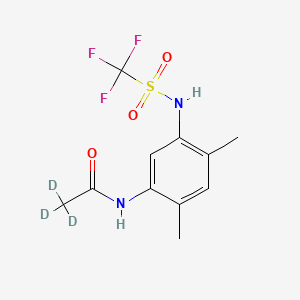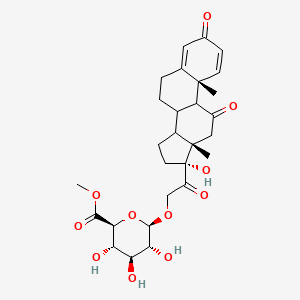
Prednisone Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prednisone Glucuronide is a metabolite of prednisone, a synthetic glucocorticoid used widely for its anti-inflammatory and immunosuppressive properties. Prednisone itself is a prodrug that is converted into its active form, prednisolone, in the liver. The glucuronidation process, which involves the addition of glucuronic acid to prednisone, enhances its solubility and facilitates its excretion from the body.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Prednisone Glucuronide typically involves the enzymatic glucuronidation of prednisone. This process is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), which transfers glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to prednisone. The reaction conditions generally include a suitable buffer system, optimal pH, and temperature to ensure enzyme activity .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of recombinant UGT enzymes and optimized reaction conditions to maximize yield. The product is then purified using chromatographic techniques to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Prednisone Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety. Conjugation reactions involve the formation of additional glucuronide or sulfate conjugates.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Conjugation: UDPGA and UGT enzymes under optimal pH and temperature conditions.
Major Products:
Hydrolysis: Prednisone and glucuronic acid.
Conjugation: Additional glucuronide or sulfate conjugates.
Aplicaciones Científicas De Investigación
Prednisone Glucuronide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of glucuronide metabolites.
Biology: Studied for its role in the metabolism and excretion of glucocorticoids.
Industry: Utilized in the development of assays for drug metabolism and pharmacokinetic studies.
Mecanismo De Acción
Prednisone Glucuronide exerts its effects through its parent compound, prednisone. Prednisone is converted to prednisolone, which binds to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus, where it modulates the transcription of anti-inflammatory and immunosuppressive genes. The glucuronidation of prednisone enhances its solubility and facilitates its excretion, thereby regulating its bioavailability and duration of action .
Comparación Con Compuestos Similares
Prednisolone Glucuronide: Another glucuronide metabolite of prednisolone, similar in structure and function to Prednisone Glucuronide.
Cortisol Glucuronide: A glucuronide metabolite of cortisol, involved in the metabolism and excretion of cortisol.
Dexamethasone Glucuronide: A glucuronide metabolite of dexamethasone, used in similar therapeutic contexts.
Uniqueness: this compound is unique due to its specific role in the metabolism of prednisone. Its formation and excretion are critical for regulating the bioavailability and therapeutic effects of prednisone. Compared to other glucuronide metabolites, this compound is specifically associated with the pharmacokinetics of prednisone and its therapeutic applications .
Propiedades
Fórmula molecular |
C28H36O11 |
|---|---|
Peso molecular |
548.6 g/mol |
Nombre IUPAC |
methyl (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C28H36O11/c1-26-8-6-14(29)10-13(26)4-5-15-16-7-9-28(36,27(16,2)11-17(30)19(15)26)18(31)12-38-25-22(34)20(32)21(33)23(39-25)24(35)37-3/h6,8,10,15-16,19-23,25,32-34,36H,4-5,7,9,11-12H2,1-3H3/t15?,16?,19?,20-,21-,22+,23-,25+,26-,27-,28-/m0/s1 |
Clave InChI |
VDMIMNQCXPLBBG-BTLBDWCVSA-N |
SMILES isomérico |
C[C@]12CC(=O)C3C(C1CC[C@@]2(C(=O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)OC)O)O)O)O)CCC5=CC(=O)C=C[C@]35C |
SMILES canónico |
CC12CC(=O)C3C(C1CCC2(C(=O)COC4C(C(C(C(O4)C(=O)OC)O)O)O)O)CCC5=CC(=O)C=CC35C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


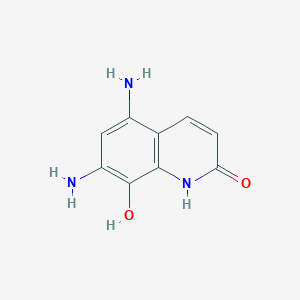
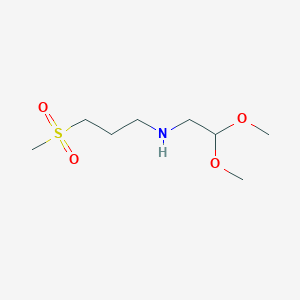
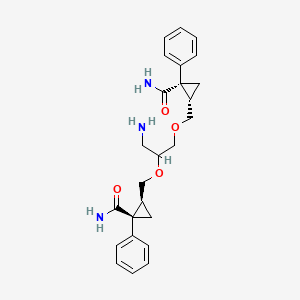
![1,6,10-Trimethyl-5-oxoindazolo[2,3-a]quinazoline-3,8-dicarbonitrile](/img/structure/B13850454.png)
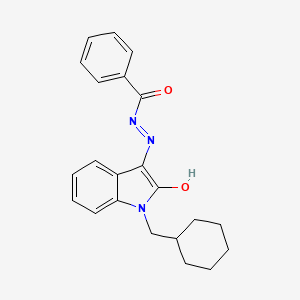
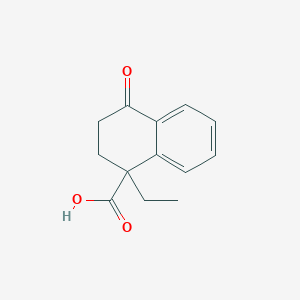

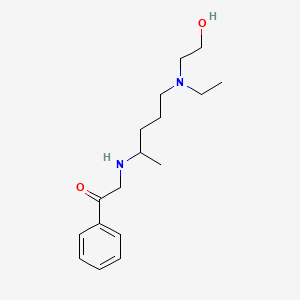

![2-Hydroxyamino-3,4-dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B13850478.png)

